1-Benzylpiperazine 1-Benzylpiperazine 1-benzylpiperazine is a tertiary amino compound that is piperazine substituted by a benzyl group at position 1. It is a serotonergic agonist used as a recreational drug. It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug and a serotonergic agonist.
N-Benzylpiperazine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Stimulants substance.
Brand Name: Vulcanchem
CAS No.: 2759-28-6
VCID: VC8430358
InChI: InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2
SMILES: C1CN(CCN1)CC2=CC=CC=C2
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol

1-Benzylpiperazine

CAS No.: 2759-28-6

Cat. No.: VC8430358

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylpiperazine - 2759-28-6

Specification

CAS No. 2759-28-6
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
IUPAC Name 1-benzylpiperazine
Standard InChI InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2
Standard InChI Key IQXXEPZFOOTTBA-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=CC=CC=C2
Canonical SMILES C1CN(CCN1)CC2=CC=CC=C2

Introduction

Chemical Identity and Physical Properties

1-Benzylpiperazine (CAS No. 2759-28-6) is a piperazine derivative substituted with a benzyl group at the nitrogen position. Its molecular weight is 176.26 g/mol, and it exists as a clear colorless to yellow liquid under standard conditions . Key physicochemical properties include:

PropertyValue
Melting Point17–20 °C
Boiling Point143–146 °C at 12 mmHg
Density1.014 g/mL at 25 °C
Refractive IndexnD20=1.547n^{20}_D = 1.547
Flash Point>230 °F
pKa9.25 ± 0.10 (Predicted)
Hazard Class8 (Corrosive)
UNSPSC Code12352100

BZP’s basicity (pKa9.25\text{p}K_a \approx 9.25) facilitates protonation in physiological environments, influencing its pharmacokinetic behavior . The compound’s lipophilicity, inferred from its refractive index and density, suggests moderate blood-brain barrier permeability, consistent with its central nervous system (CNS) effects .

Synthesis and Industrial Production

The synthesis of BZP typically involves nucleophilic substitution between piperazine and benzyl chloride. A optimized method reported in UNODC protocols (Figure 1) uses piperazine hydrochloride and piperazine hexahydrate to minimize the formation of 1,4-dibenzylpiperazine (DBZP), a common byproduct . Reaction conditions (65°C in ethanol) yield the monohydrochloride salt, which is converted to the free base via alkaline extraction . Microwave-assisted synthesis has improved yields to 95–96% while reducing side products .

Figure 1. Synthetic pathway for 1-benzylpiperazine .

Piperazine+Benzyl ChlorideEtOH, 65°CBZP\cdotpHClNaOHBZP (free base)\text{Piperazine} + \text{Benzyl Chloride} \xrightarrow{\text{EtOH, 65°C}} \text{BZP·HCl} \xrightarrow{\text{NaOH}} \text{BZP (free base)}

Industrial-scale production historically occurred in New Zealand prior to its 2008 ban, where BZP was marketed in "party pills" containing 50–250 mg per dose . Current clandestine synthesis persists in regions with lax regulations, often yielding impure products contaminated with DBZP and residual solvents .

CompoundH2_2O2_2-Induced Cell Viability (%)Survival Time in Cerebral Ischemia (min)
8d82.4 ± 3.1*14.2 ± 2.5*
8l79.8 ± 2.7*13.8 ± 1.9*
Edaravone68.5 ± 4.29.1 ± 1.3

*p<0.01p < 0.01 vs. control .

Mechanistically, these derivatives scavenge reactive oxygen species (ROS) and inhibit apoptosis via Bax/Bcl-2 pathway modulation . Molecular docking studies reveal strong interactions with the Keap1-Nrf2 complex, enhancing antioxidant response element (ARE) activation .

Acute Toxicity and Clinical Management

Adverse Effects

A prospective study of 178 BZP-related emergency department presentations in Christchurch, New Zealand (2005–2007), reported the following symptomatology :

SymptomIncidence (%)Plasma BZP (ng/mL) Range
Seizures18450–1,200
Agitation63200–800
Hyperthermia (>39°C)29600–1,500
Rhabdomyolysis12>1,000

Ethanol co-ingestion reduced seizure incidence (OR = 0.32, 95% CI: 0.11–0.89) but exacerbated confusion and agitation .

Case Studies

  • Case 1: A 19-year-old female developed status epilepticus, disseminated intravascular coagulation (DIC), and acute renal failure after ingesting 500 mg BZP. Plasma levels peaked at 1,480 ng/mL, requiring intensive care for 72 hours .

  • Case 2: A 22-year-old male combining BZP with MDMA presented with hyperthermia (41.2°C) and rhabdomyolysis (CK = 45,000 U/L). Synergistic serotonin toxicity was suspected .

Regulatory Status and Public Health Impact

BZP is classified as a Schedule I drug under the UN Convention on Psychotropic Substances. Jurisdictional bans include:

  • New Zealand: Prohibited since 2008 under the Misuse of Drugs Act .

  • United States: Schedule I (DEA, 21 CFR §1308.11) .

  • European Union: Controlled under the 2011 New Psychoactive Substances legislation .

Despite regulations, BZP remains prevalent in unregulated markets, often adulterated with cathinones or synthetic cannabinoids . Public health campaigns in Australia estimate 8.3% of adults aged 20–29 have used BZP-containing products, with 12% reporting adverse effects requiring medical attention .

Analytical Detection Methods

Forensic identification employs gas chromatography-mass spectrometry (GC-MS) with the following characteristic ions :

  • Base Peak: m/z=176m/z = 176 (molecular ion)

  • Fragments: m/z=91m/z = 91 (tropylium), m/z=56m/z = 56 (piperazine ring)

Quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves a limit of detection (LOD) of 2 ng/mL in plasma, critical for toxicological screening .

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